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Abstract
FP-1039, also known as GSK3052230, is a first-in-class investigational therapeutic designed

as a fibroblast growth factor (FGF) ligand trap. This document provides a comprehensive

technical overview of FP-1039, including its mechanism of action, preclinical data in

mesothelioma models, and clinical trial findings. The information is intended for researchers,

scientists, and drug development professionals interested in the FGF signaling pathway and

novel cancer therapeutics.

Introduction: The FGF Signaling Pathway and
Cancer
The fibroblast growth factor (FGF) signaling pathway is a critical regulator of a wide array of

cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1]

Dysregulation of this pathway, through mechanisms such as FGF ligand overexpression or

FGF receptor (FGFR) gene amplification, is a known driver in various malignancies.[2] The

FGF family comprises numerous ligands that exert their effects by binding to and activating

FGFRs, a family of receptor tyrosine kinases. This activation triggers downstream intracellular

signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which in turn promote

tumor growth and survival.[2]
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FP-1039: A Selective FGF Ligand Trap
Molecular Design and Mechanism of Action
FP-1039 is a recombinant fusion protein engineered to function as a decoy receptor for specific

FGF ligands.[2] It consists of the extracellular domain of human FGFR1c fused to the Fc region

of human IgG1.[2][3] This design confers a dual benefit: the FGFR1c domain provides the FGF

binding specificity, while the Fc fragment enhances the molecule's stability and

pharmacokinetic profile.[4]

The mechanism of action of FP-1039 is to sequester specific FGF ligands in the extracellular

space, thereby preventing them from binding to and activating their cognate FGFRs on the

surface of tumor cells.[2] This effectively inhibits the downstream signaling pathways that drive

tumorigenesis.[2]

A key feature of FP-1039 is its selective binding profile. It is designed to trap "classical" or

"mitogenic" FGFs, such as FGF2, which are frequently implicated in tumor growth and

angiogenesis.[4] Conversely, it has low affinity for "hormonal" FGFs, such as FGF19, FGF21,

and FGF23, which are involved in metabolic homeostasis.[4] This selectivity is significant as it

avoids the toxicities, such as hyperphosphatemia, that are associated with non-selective, small-

molecule pan-FGFR inhibitors that also block hormonal FGF signaling.

Diagram: FP-1039 Mechanism of Action
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Caption: Mechanism of FP-1039 as an FGF ligand trap.

Binding Affinity
While a comprehensive table of binding affinities for all FGF ligands is not publicly available,

preclinical studies have demonstrated that FP-1039 binds with high affinity to mitogenic FGFs,

including FGF2 and FGF18.[2] The use of the FGFR1c isoform in its design confers a broad

binding profile for these classical FGFs, while having a low affinity for hormonal FGFs.[4]

Preclinical Efficacy
FP-1039 has demonstrated anti-tumor activity in various preclinical cancer models.[2] A key

study investigated its efficacy in mesothelioma, a cancer type often characterized by high FGF2

expression.[2]

In Vivo Xenograft Study in Mesothelioma
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Diagram: Preclinical Xenograft Study Workflow
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Caption: Workflow of the preclinical xenograft study.

Experimental Protocol:

Cell Lines: Human mesothelioma cell lines NCI-H226 and MSTO-211H were used.

Animal Model: Female Severe Combined Immunodeficient (SCID) mice.

Tumor Implantation: Subcutaneous injection of mesothelioma cells.
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Treatment Groups:

Vehicle control

FP-1039 at 1.024 mg/kg

FP-1039 at 5.12 mg/kg

FP-1039 at 25.6 mg/kg

Administration: Intraperitoneal injection.

Dosing Schedule: Three times per week for four weeks.

Primary Endpoint: Tumor growth inhibition (TGI) at the end of the study.

Results:

FP-1039 demonstrated dose-dependent inhibition of tumor growth in both mesothelioma

xenograft models. The treatment was well-tolerated, with no significant adverse effects on

animal body weight.

Cell Line FP-1039 Dose (mg/kg)
Tumor Growth Inhibition
(%)

NCI-H226 5.12 57

NCI-H226 25.6 78

MSTO-211H 25.6 50

Data sourced from Oncotarget, 2016.[2]

Clinical Development
FP-1039 has been evaluated in Phase I and Ib clinical trials in patients with advanced solid

tumors.
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Phase I First-in-Human Study (NCT00687505)
This study assessed the safety, tolerability, and pharmacokinetics of FP-1039 in patients with

advanced solid tumors.

Study Design:

Patient Population: Patients with metastatic or locally advanced solid tumors for which

standard treatments were ineffective.

Dosing: Weekly intravenous infusions of FP-1039 at doses ranging from 0.5 to 16 mg/kg.

Treatment Cycle: Four weekly doses followed by a two-week observation period.

Pharmacokinetics:

The pharmacokinetic profile of FP-1039 was characterized by dose-proportional exposure. The

terminal elimination half-life following a single dose was between 2.6 and 3.9 days.

Safety and Tolerability:

FP-1039 was generally well-tolerated. A maximum tolerated dose (MTD) was not identified in

this study. The most common treatment-emergent adverse events were generally low-grade.

Dose (mg/kg) Dose-Limiting Toxicities

0.75 Urticaria

1 Intestinal perforation, Neutropenia

16 Muscular weakness

Data sourced from Annals of Oncology, 2016.

Phase Ib Study in Malignant Pleural Mesothelioma
(NCT01868022)
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This study evaluated FP-1039 in combination with standard-of-care chemotherapy

(pemetrexed and cisplatin) in treatment-naive patients with unresectable malignant pleural

mesothelioma.

Study Design:

Dose Escalation: 10, 15, and 20 mg/kg of FP-1039 administered weekly.

Maximum Tolerated Dose (MTD): The MTD was determined to be 15 mg/kg.

Safety:

The combination of FP-1039 with chemotherapy was well-tolerated. The most common

treatment-related adverse events are summarized below.

Adverse Event Frequency (%)

Nausea 56

Decreased appetite 36

Infusion reactions 36

Decreased neutrophil counts 36

Fatigue 33

Data sourced from Investigational New Drugs, 2020.

Efficacy:

The combination therapy showed encouraging anti-tumor activity.
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Efficacy Endpoint Result

Confirmed Overall Response Rate (ORR) 39%

Disease Control Rate (DCR) 86%

Median Progression-Free Survival (PFS) at 15

mg/kg
7.4 months

Data sourced from Investigational New Drugs, 2020.

Diagram: Logical Flow of FP-1039's Therapeutic
Rationale
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Caption: Therapeutic rationale of FP-1039.

Conclusion
FP-1039 is a novel FGF ligand trap with a selective mechanism of action that has

demonstrated a manageable safety profile and promising anti-tumor activity in preclinical
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models and early-phase clinical trials, particularly in mesothelioma. Its ability to selectively

target mitogenic FGFs while avoiding hormonal FGFs represents a potential advantage over

less selective FGFR inhibitors. Further clinical investigation in patient populations with tumors

characterized by FGF pathway dysregulation is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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